1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea
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Overview
Description
1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea is a complex organic compound that features a unique combination of thiazole and benzothiazole rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiazole and benzothiazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, thereby exhibiting antimicrobial activity . Additionally, it can interact with cellular signaling pathways, modulating inflammatory responses and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring structure but differ in their biological activities and applications.
Benzothiazole derivatives: These compounds have a benzothiazole core and are known for their diverse pharmacological properties.
Thiazolothiazoles: These compounds feature a fused thiazole-thiazole ring system and are used in materials science and medicinal chemistry.
Uniqueness
1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea is unique due to its specific combination of thiazole, benzothiazole, and thiophene rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS3/c1-7-15-8-4-5-9-12(11(8)21-7)22-14(16-9)18-13(19)17-10-3-2-6-20-10/h2-6H,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWFNBVYEODLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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